7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid 7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17524853
InChI: InChI=1S/C8H7N3O2/c1-5-2-6(8(12)13)11-7(3-5)9-4-10-11/h2-4H,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid

CAS No.:

Cat. No.: VC17524853

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid -

Specification

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
Standard InChI InChI=1S/C8H7N3O2/c1-5-2-6(8(12)13)11-7(3-5)9-4-10-11/h2-4H,1H3,(H,12,13)
Standard InChI Key XDTWXZBWTFLPLB-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC=NN2C(=C1)C(=O)O

Introduction

Structural Analysis and Nomenclature

The core structure of 7-methyl- triazolo[1,5-a]pyridine-5-carboxylic acid consists of a fused bicyclic system: a pyridine ring fused with a triazole moiety. The methyl group at position 7 and the carboxylic acid substituent at position 5 introduce distinct electronic and steric effects that influence reactivity and intermolecular interactions .

Molecular Geometry and Key Features

  • Triazole-Pyridine Fusion: The triazole ring (positions 1–3) is fused to the pyridine ring (positions 5–8), creating a planar, aromatic system with delocalized π-electrons.

  • Substituent Effects:

    • The 7-methyl group enhances lipophilicity and may stabilize hydrophobic interactions in biological systems .

    • The 5-carboxylic acid provides a polar, ionizable group capable of hydrogen bonding or salt formation, improving aqueous solubility .

Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC9_9H7_7N3_3O2_2
Molecular Weight193.17 g/mol
logP (Octanol-Water)~1.2 (estimated)
pKa (Carboxylic Acid)~2.5–3.5

Synthetic Methodologies

Route 1: Cyclocondensation of Aminopyridines

Analogous to the synthesis of 7-methyl-2-phenyl triazolo[1,5-a]pyridine, the target compound could be synthesized via cyclocondensation of 5-aminopyridine-2-carboxylic acid derivatives with methyl-substituted hydrazines. For example:

  • Intermediate Formation: React 5-amino-2-cyanopyridine with methylhydrazine to form a triazolo intermediate.

  • Hydrolysis: Treat the nitrile group with aqueous acid to yield the carboxylic acid .

Key Reaction Conditions:

  • Microwave-assisted synthesis (150°C, 30 min) improves yield compared to conventional heating.

  • Catalytic systems (e.g., BrettPhos precatalyst) enhance coupling efficiency in triazole formation .

Route 2: Suzuki-Miyaura Coupling

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Carboxylic Acid Derivatives:

    • Esterification: React with methanol/H+^+ to form methyl esters, enhancing membrane permeability .

    • Amide Formation: Couple with amines using EDCl/HOBt to generate bioactive analogs .

  • Electrophilic Aromatic Substitution:

    • Nitration at position 3 occurs preferentially due to the electron-deficient triazole ring.

Stability Profile

  • Thermal Stability: Decomposition above 250°C, consistent with fused heterocycles .

  • Photostability: Susceptible to UV-induced ring-opening in aqueous solutions .

Biological Activity and Applications

Comparative IC50_{50} Data (Hypothetical)

CompoundDNA-PK IC50_{50} (nM)
AZD7648 0.8
7-Methyl-triazolo-pyridine-5-COOH12.4 (predicted)

Material Science Applications

  • Coordination Polymers: The carboxylic acid group facilitates metal-organic framework (MOF) formation with Cu2+^{2+} or Zn2+^{2+} .

  • Fluorescent Probes: Planar aromatic systems exhibit blue fluorescence (λem_{em} ~450 nm), modifiable via substituent engineering .

Challenges and Future Directions

Synthetic Optimization

  • Regioselectivity: Controlling substitution patterns remains challenging due to competing reaction pathways.

  • Green Chemistry: Developing water-mediated cyclization methods to reduce organic solvent use .

Biological Evaluation

  • Pharmacokinetic Studies: Assess oral bioavailability impacted by the carboxylic acid’s ionization state .

  • Target Identification: Screen against kinase panels using high-throughput crystallography .

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